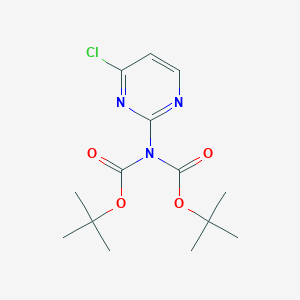

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate

Übersicht

Beschreibung

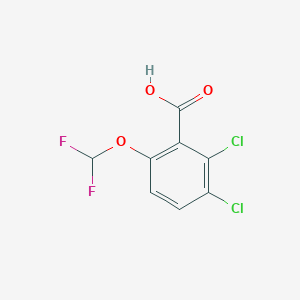

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate is a chemical compound with the CAS Number: 1464788-84-8 and Linear Formula: C14H20ClN3O4 . It is a white to yellow solid and is used for research and development purposes .

Synthesis Analysis

The synthesis of carbamates like Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate often involves the coupling of amines, carbon dioxide, and halides . This process avoids N-alkylation of the amine and overalkylation of the carbamate . Other methods include the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (tert-butoxycarbonyl)(4-chloropyrimidin-2-yl)carbamate . Its InChI Code is 1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-8-7-9(15)17-10/h7-8H,1-6H3 .Physical And Chemical Properties Analysis

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate has a molecular weight of 329.78 . It is a white to yellow solid and should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Biochemistry

- Application : Di-tert-butyl dicarbonate is used to introduce acid-labile Boc-protecting group in amino acids, peptides, and proteins .

- Method of Application : The compound is used in the presence of a catalyst to introduce the Boc-protecting group .

- Results : The process results in the protection of amino acids, peptides, and proteins .

-

Scientific Field: Organic Chemistry

- Application : Di-tert-butyl dicarbonate is used to prepare styrene derivatives by Heck olefination of aromatic carboxylic acids .

- Method of Application : The compound is used in the presence of a Pd catalyst for the Heck olefination .

- Results : The process results in the synthesis of styrene derivatives .

-

Scientific Field: Organic Chemistry

- Application : Di-tert-butyl dicarbonate is used to synthesize oxazolidin-2-ones and imidazolidin-2-ones .

- Method of Application : The compound is used for isocyanation of 1,2-aminoalcohols and 1,2-diamines using DMAP as a catalyst .

- Results : The process results in the synthesis of oxazolidin-2-ones and imidazolidin-2-ones .

-

Scientific Field: Medicinal Chemistry

- Application : p-Carborane-Based Di-tert-butylphenol Analogs are used for in vitro biological evaluation .

- Method of Application : The compound is used to incorporate metabolically stable, sterically demanding, and hydrophobic carboranes in dual cycloxygenase-2 (COX-2)/5-lipoxygenase (5-LO) inhibitors .

- Results : The process results in the synthesis of analogs that showed no or weak COX inhibition but high 5-LO inhibitory activities in vitro .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(4-chloropyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-8-7-9(15)17-10/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWPYVSBBSMSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=CC(=N1)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)

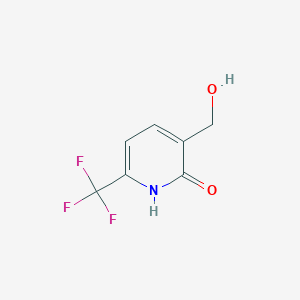

![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)

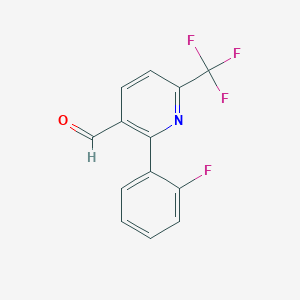

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)